BenchChemオンラインストアへようこそ!

1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide

carbonic anhydrase inhibition structure-activity relationship heterocyclic sulfonamide

This 1-methylpyrazole-4-sulfonamide incorporates a 3-(thiophen-3-yl)pyrazin-2-yl tail, a regioisomeric configuration distinct from the 2-thienyl analog (CAS 2034241-71-7) and imidazole variants (CAS 2034390-01-5). Literature on related thiophene-pyrazole sulfonamides reports nanomolar CA-IX inhibition with over 100-fold Ki variation driven by substitution pattern (Alalawy et al., 2023). Its fragment-like profile (MW 335.4 Da, TPSA ~89 Ų) and pyrazine hinge-binding motif make it a strategic addition to Nav1.7 or kinase selectivity panels. Procure this specific 3-thienyl isomer to confirm regiochemistry-dependent activity and avoid generic substitution risk.

Molecular Formula C13H13N5O2S2
Molecular Weight 335.4 g/mol
CAS No. 2034463-20-0
Cat. No. B6427876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
CAS2034463-20-0
Molecular FormulaC13H13N5O2S2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
InChIInChI=1S/C13H13N5O2S2/c1-18-8-11(6-16-18)22(19,20)17-7-12-13(15-4-3-14-12)10-2-5-21-9-10/h2-6,8-9,17H,7H2,1H3
InChIKeyLXHOIVUITCLKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS 2034463-20-0): A Specialized Sulfonamide Building Block for Medicinal Chemistry


1-Methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a synthetic small molecule (MW 335.4 g/mol, C13H13N5O2S2) that integrates a pyrazole-4-sulfonamide pharmacophore with a 3-(thiophen-3-yl)pyrazin-2-yl methanamine linker [1]. The compound belongs to a family of heterocyclic sulfonamides explored for modulation of ion channels, kinase inhibition, and carbonic anhydrase isozyme targeting, though no published structure-activity relationship (SAR) study specifically profiles this CAS number [2]. Its value proposition for procurement hinges on the unique combination of a 1-methylpyrazole sulfonamide warhead and a thiophene-pyrazine biaryl tail, a scaffold distinct from more common pyrazole-carboxamide or benzenesulfonamide analogs.

Why 1-Methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide Cannot Be Replaced by In-Class Analogs


Within the heterocyclic sulfonamide class, minor structural modifications—such as altering the thiophene regiochemistry (2-yl vs. 3-yl) or replacing the pyrazole with an imidazole—can dramatically shift target engagement profiles. For instance, thiophene-pyrazole benzenesulfonamides reported by Alalawy et al. (2023) exhibit selective inhibition of tumor-associated carbonic anhydrase isoforms (CA-IX/CA-XII) with Ki values varying over 100-fold depending on the substitution pattern [1]. In sodium channel programs (e.g., Icagen patents US7223782 and US20080064690), pyrazole sulfonamide regioisomers displayed divergent potency at PN3 (Nav1.7) channels [2]. Consequently, the 3-(thiophen-3-yl)pyrazin-2-yl substitution pattern cannot be assumed equipotent to its 2-thienyl isomer (CAS 2034241-71-7) or the imidazole analog (CAS 2034390-01-5) without explicit head-to-head data. Generic substitution risks selecting a compound with unverified biological or physicochemical properties.

Quantitative Differentiation Evidence for 1-Methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide Against Closest Analogs


Thiophene Regiochemistry Divergence: 3-Thienyl vs. 2-Thienyl Isomer Impact on Predicted Target Binding

Direct quantitative binding data for CAS 2034463-20-0 versus its 2-thienyl isomer (CAS 2034241-71-7) are absent from the peer-reviewed literature. However, a class-level inference can be drawn from Alalawy et al. (2023), who demonstrated that switching the thiophene attachment point from 2-yl to 3-yl in a related benzene-sulfonamide scaffold alters the CA-IX inhibition constant by approximately 18-fold (Ki 8.7 nM for 2-thienyl derivative vs. Ki 158 nM for 3-thienyl analog) [1]. By extension, the thiophene-3-yl substitution in the target compound is predicted to yield a different potency and selectivity fingerprint compared to its 2-thienyl congener, a critical consideration for assay design.

carbonic anhydrase inhibition structure-activity relationship heterocyclic sulfonamide

Heterocycle Core Replacement: Pyrazole vs. Imidazole Sulfonamide and Predicted Physicochemical Property Shift

The closest commercially available analog, 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide (CAS 2034390-01-5), substitutes the pyrazole ring for an imidazole. Although no direct biological comparison is published, computational prediction (SwissADME) indicates that the pyrazole-containing target compound has a lower topological polar surface area (TPSA) of ~89 Ų versus ~102 Ų for the imidazole analog, resulting in a predicted LogP increase of ~0.5 units [1]. This suggests the target compound may exhibit improved passive membrane permeability relative to the imidazole comparator, a relevant factor for cell-based assays.

drug-likeness physicochemical properties heterocycle bioisosterism

Sulfonamide Linker Variation: Pyrazole-4-sulfonamide vs. Bromophenyl-sulfonamide and Synthetic Tractability

A closely related compound, 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2034463-07-3), replaces the pyrazole-4-sulfonamide with a bromophenyl-sulfonamide. The bromine atom provides a synthetic handle for further derivatization (e.g., Suzuki coupling), whereas the target compound's pyrazole ring lacks a comparable vector for late-stage functionalization. Conversely, the pyrazole sulfonamide offers a compact, heterocyclic warhead preferred in fragment-based drug discovery for its higher ligand efficiency [1]. No quantitative activity data exist to differentiate these two scaffolds, but the divergence in synthetic utility is a key procurement consideration.

synthetic accessibility building block divergence medicinal chemistry

Recommended Application Scenarios for 1-Methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide Based on Evidence


Fragment-Based Screening for Carbonic Anhydrase IX (CA-IX) Inhibitors

Based on the Alalawy et al. (2023) study demonstrating that thiophene-pyrazole sulfonamides can achieve nanomolar CA-IX inhibition [1], the target compound's thiophene-3-yl configuration may confer a distinct selectivity profile suitable for fragment-based screening against tumor-associated carbonic anhydrase isoforms. Its lower molecular weight (335.4 Da) and predicted TPSA of ~89 Ų make it an appropriate fragment starting point.

Selectivity Profiling in Voltage-Gated Sodium Channel (Nav) Pain Programs

Pyrazole sulfonamides are claimed in patents US7223782 and US20080064690 as Nav1.7 (PN3) inhibitors for neuropathic pain [2]. The target compound's unique thiophene-pyrazine tail differentiates it from the simpler aryl sulfonamides exemplified in those patents, potentially offering a different subtype selectivity window. Researchers evaluating Nav inhibitor libraries would benefit from including this compound to assess SAR around the pyrazine-thiophene biaryl motif.

Chemical Probe Design for Kinase Hinge-Binder Exploration

The combination of a pyrazine ring (a known kinase hinge-binding motif) with a pyrazole sulfonamide (a group capable of interacting with the catalytic lysine or DFG motif) makes this compound a candidate for kinase selectivity panels. Although no kinase profiling data are available, its heteroaromatic scaffold is commonly found in ATP-competitive inhibitors, and procurement for in-house kinase panel screening is warranted when exploring new chemotypes.

Negative Control for Thiophene-2-yl Isomer Experiments

Given the 18-fold difference in CA-IX affinity observed between 2-thienyl and 3-thienyl analogs in the literature [1], the target compound (3-thienyl isomer) can serve as a lower-affinity control when validating hits identified from a thiophene-2-yl screening deck, helping to confirm that observed activity is regiochemistry-dependent rather than assay artifact.

Quote Request

Request a Quote for 1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.